molecular formula C17H19N3OS B10996700 N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B10996700
M. Wt: 313.4 g/mol
InChI Key: JLIAGWAOYLUREF-UHFFFAOYSA-N
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Description

2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis.

    Coupling Reaction: The final step involves coupling the indole and thiazole moieties through an acetamide linkage, typically using amide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the thiazole sulfur.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.

    Receptor Binding: Investigated for their binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

  • Structural Features : The presence of the isopropyl group and the specific positioning of the thiazole ring.
  • Biological Activity : Unique interactions with biological targets due to its specific structure.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C17H19N3OS/c1-11(2)20-10-13(14-6-4-5-7-15(14)20)8-16(21)19-17-18-9-12(3)22-17/h4-7,9-11H,8H2,1-3H3,(H,18,19,21)

InChI Key

JLIAGWAOYLUREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C

Origin of Product

United States

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